molecular formula C13H9ClO3S B436156 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate CAS No. 284665-53-8

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B436156
CAS No.: 284665-53-8
M. Wt: 280.73g/mol
InChI Key: ASABCBYNQWZYKH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl and 2-oxoethyl groups in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate typically involves the reaction of 4-chlorophenylacetic acid with thiophene-2-carboxylic acid derivatives. One common method is the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds. In this reaction, 4-chlorophenylacetic acid is treated with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives. These derivatives are then reacted with ethyl mercaptoacetate in the presence of sodium tert-butoxide to form the desired thiophene ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The presence of the 4-chlorophenyl group can enhance its binding affinity to these targets, leading to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S/c14-10-5-3-9(4-6-10)11(15)8-17-13(16)12-2-1-7-18-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABCBYNQWZYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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